RG108

Description

DNA methyltransferase inhibitor; structure in first source

Properties

IUPAC Name |

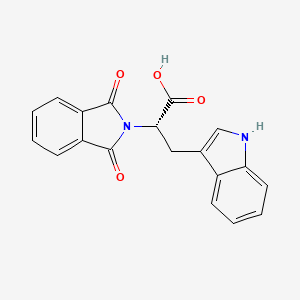

2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036239 |

Source

|

| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659033 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32675-71-1 |

Source

|

| Record name | NSC 401077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032675711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000757170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RG108: A Deep Dive into its Mechanism of Action as a DNA Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG108 is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. RG108's ability to directly block the active site of DNMTs, leading to the demethylation and reactivation of epigenetically silenced genes, positions it as a significant tool in cancer research, stem cell biology, and the development of novel epigenetic therapies.

Core Mechanism of Action

RG108 functions as a direct inhibitor of DNA methyltransferases. Unlike nucleoside analogs that require incorporation into the DNA strand and can cause cytotoxicity, RG108 is a non-nucleoside compound that binds directly to the active site of the DNMT enzyme.[1][2] This binding is reversible and non-covalent, preventing the enzyme from catalyzing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor to the C5 position of cytosine residues in DNA.[3][4] By physically obstructing the active site, RG108 effectively inhibits the enzymatic activity of DNMTs, leading to a passive demethylation of the genome during subsequent rounds of DNA replication.[5][6]

A key feature of RG108's action is its specificity. Studies have shown that while it causes the demethylation and subsequent reactivation of tumor suppressor genes, it does not appear to affect the methylation status of repetitive DNA sequences, such as centromeric satellite sequences.[5][6] This suggests a level of selectivity in its genomic targets, a desirable characteristic for a therapeutic agent.

Signaling Pathway and Molecular Interaction

The inhibitory action of RG108 on DNA methyltransferase can be visualized as a direct blockade of the enzyme's catalytic machinery.

Figure 1: Mechanism of RG108 Inhibition. This diagram illustrates how RG108 directly binds to the active site of DNA methyltransferase (DNMT), preventing the binding of the DNA substrate and the methyl donor SAM. This blockade inhibits the process of DNA methylation, which can lead to the reactivation of silenced genes.

Quantitative Data Summary

The inhibitory potency of RG108 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (DNMT Activity) | 115 nM | Cell-free assay | [1][5][6][7] |

| IC50 (DNMT Activity) | 40 nM | Cell-free biochemical assay (biotinylated RG108) | [8][9] |

| IC50 (Cell Proliferation) | 70 µM | Eca-109 (esophageal cancer cells) | [10] |

| IC50 (Cell Proliferation) | 75 µM | TE-1 (esophageal cancer cells) | [10] |

Experimental Protocols

In Vitro DNA Methylation Assay

This protocol is designed to assess the direct inhibitory effect of RG108 on DNMT activity in a cell-free system.

Materials:

-

M.SssI methylase

-

Substrate DNA (e.g., a PCR fragment of a promoter region like p16Ink4a)[6]

-

S-adenosyl-L-methionine (SAM)

-

RG108

-

Methylation reaction buffer

-

Restriction enzyme with a methylation-sensitive recognition site (e.g., BstUI)[6]

-

DNA purification kit

-

Agarose gel electrophoresis system

Procedure:

-

Prepare a reaction mixture containing the substrate DNA (350-400 ng) and M.SssI methylase (4 units) in the appropriate reaction buffer to a final volume of 50 µL.[6]

-

Add RG108 to the desired final concentrations (e.g., 10, 100, 200, and 500 µM).[6][11]

-

Inactivate the methylase by heating at 65°C for 15 minutes.[6][11]

-

Purify the DNA using a standard DNA purification kit.

-

Digest the purified DNA with a methylation-sensitive restriction enzyme (e.g., 30 units of BstUI) for 3 hours at 60°C.[6][11]

-

Analyze the digestion products by electrophoresis on a 2% agarose gel.[6][11] Inhibition of methylation will be observed as the appearance of digested DNA fragments.

Figure 2: In Vitro Methylation Assay Workflow. This flowchart outlines the key steps in assessing the inhibitory activity of RG108 on DNA methyltransferase in a cell-free system.

Cellular Growth and Viability Assay

This protocol is used to determine the effect of RG108 on the proliferation and viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, Eca-109, TE-1)[6][10]

-

Complete cell culture medium

-

RG108 dissolved in a suitable solvent (e.g., DMSO)[12]

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of RG108 concentrations (e.g., 1-100 µM).[6] Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 5 days), replenishing the medium with fresh RG108 as needed.[6]

-

At the end of the incubation period, harvest the cells by trypsinization.

-

Stain the cells with trypan blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[6][11]

-

Calculate the percentage of viable cells and the cell proliferation rate relative to the vehicle control.

Effects on Gene Expression and Cellular Processes

Treatment of cells with RG108 leads to significant changes in gene expression and cellular behavior.

-

Reactivation of Tumor Suppressor Genes: By inhibiting DNMTs, RG108 can lead to the demethylation of promoter regions of tumor suppressor genes that were silenced by hypermethylation, thereby restoring their expression.[5][6]

-

Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, RG108 treatment, particularly in combination with other therapies like radiation, has been shown to enhance apoptosis and induce G2/M phase cell cycle arrest.[10]

-

Enhanced Reprogramming Efficiency: RG108 has been demonstrated to improve the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells.[1][2]

-

Modulation of Signaling Pathways: In esophageal cancer cells, RG108 in combination with radiation was found to alter the expression of genes involved in multiple pathways, including the TGF-β signaling pathway.[10]

Conclusion

RG108 is a well-characterized, non-nucleoside inhibitor of DNA methyltransferases with a clear mechanism of action. Its ability to directly and reversibly block the enzyme's active site provides a powerful tool for studying the role of DNA methylation in various biological processes. The quantitative data on its inhibitory activity and the detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of epigenetic modulation. The low toxicity profile of RG108 compared to nucleoside analogs further enhances its appeal for continued investigation in oncology and regenerative medicine.[6]

References

- 1. stemcell.com [stemcell.com]

- 2. mybiosource.com [mybiosource.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selectscience.net [selectscience.net]

- 8. Synthesis and in vitro evaluation of biotinylated RG108: a high affinity compound for studying binding interactions with human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleck.co.jp [selleck.co.jp]

- 12. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

RG108: A Technical Guide to a Pioneering Non-Nucleoside DNA Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG108 emerged from rational drug design as a pioneering non-nucleoside inhibitor of DNA methyltransferases (DNMTs). This small molecule directly blocks the catalytic site of DNMTs, leading to the demethylation and reactivation of epigenetically silenced genes, particularly tumor suppressor genes. Its unique mechanism of action, which avoids covalent enzyme trapping and integration into DNA, has positioned it as a valuable tool in epigenetic research and a lead compound for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of RG108, tailored for professionals in the field of drug discovery and development.

Discovery and Development

The discovery of RG108 was a result of a targeted in silico screening effort to identify small molecules capable of inhibiting human DNA methyltransferases.[1] Unlike the first generation of DNMT inhibitors, which were nucleoside analogs associated with significant cytotoxicity, the goal was to find a non-nucleoside compound that could directly and reversibly inhibit the enzyme.[2] A screen of the National Cancer Institute's Diversity Set database suggested that molecules with a phthalimidotryptophan-like structure might be effective.[1] Subsequent chemical synthesis and in vitro testing confirmed that RG108, or N-Phthalyl-L-tryptophan, was a potent inhibitor of DNMTs.[1]

The synthesis of RG108 is a two-step process with a high overall yield.[1] The process begins with the reaction of 2-(methoxycarbonyl)benzoic acid and N-hydroxysuccinimide to form the intermediate methyl 2-((succinimidooxy)carbonyl)benzoate. This intermediate is then reacted with L-tryptophan to yield RG108.[1] This efficient synthesis has made RG108 readily accessible for research purposes.

Currently, RG108 remains in the preclinical stage of development .[3] It is widely used as a research tool to investigate the role of DNA methylation in various biological processes and diseases, including cancer, neurological disorders, and aging.[3][4][5] There is no evidence of RG108 having entered human clinical trials.

Mechanism of Action

RG108 functions as a direct, non-covalent inhibitor of DNA methyltransferases.[2] It is designed to fit into the active site of DNMTs, thereby preventing the binding of the natural substrate, S-adenosyl-L-methionine (SAM), and the transfer of a methyl group to cytosine residues in DNA.[1][5] This mechanism is distinct from that of nucleoside inhibitors like 5-azacytidine, which are incorporated into DNA and form a covalent bond with the enzyme, leading to its degradation and associated cytotoxicity.[2]

The direct and reversible inhibition by RG108 allows for the modulation of DNA methylation with minimal toxicity.[1][6] This has been demonstrated in various cell lines where RG108 treatment leads to the demethylation and subsequent reactivation of silenced tumor suppressor genes without causing significant cell death at effective concentrations.[1][2]

Below is a diagram illustrating the proposed mechanism of action of RG108.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and activity of RG108 from various published studies.

Table 1: In Vitro Inhibitory Activity of RG108

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 115 nM | Recombinant human DNMT1 | [6][7] |

| IC50 (biotinylated RG108) | 40 nM | Recombinant CpG methylase | [8] |

Table 2: Effects of RG108 on Cancer Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| HCT116 (Colon Cancer) | Proliferation | 10 µM | Inhibition of proliferation after 5 days | [1] |

| HCT116 (Colon Cancer) | Gene Reactivation | 10 µM | Reactivation of wild-type p16Ink4a expression | [1] |

| HCT116 (Colon Cancer) | Demethylation | 10 µM | Demethylation of p16Ink4a, SFRP1, and TIMP-3 promoters | [1] |

| LNCaP (Prostate Cancer) | Viability | Dose-dependent | Significant growth inhibition and apoptosis induction | [2] |

| 22Rv1 (Prostate Cancer) | Viability | Dose-dependent | Significant growth inhibition and apoptosis induction | [2] |

| DU145 (Prostate Cancer) | Viability | Dose-dependent | Significant growth inhibition and apoptosis induction | [2] |

| LNCaP & 22Rv1 | DNMT Activity | Chronic treatment | Decreased DNMT activity and global DNA methylation | [2] |

| LNCaP & 22Rv1 | Gene Demethylation | Chronic treatment | Decreased promoter methylation of GSTP1, APC, and RAR-β2 | [2] |

Table 3: Effects of RG108 on Mesenchymal Stem Cells (MSCs)

| Cell Type | Treatment | Effect | Reference |

| Porcine Fetal Fibroblasts | 5 µM for 72 hr | Optimized for decreased genome-wide DNA methylation | [9] |

| Human Bone Marrow MSCs | 5 µM for 48 hr | Increased expression of anti-senescence genes (TERT, bFGF, VEGF, ANG) | [3] |

| Human Bone Marrow MSCs | 5 µM for 48 hr | Decreased expression of senescence-related genes (ATM, p21, p53) | [3] |

| Porcine Bone Marrow MSCs | 10 µM for 48 hr | Increased expression of pluripotency genes (NANOG, POU5F1) | [10] |

| Human Adipose-derived Stem Cells | 5 µM | Upregulation of pluripotency-associated genes (OCT4, SOX2, NANOG, KLF4) | [11][12] |

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the activity of RG108.

In Vitro DNMT Inhibition Assay

This assay measures the ability of RG108 to inhibit the activity of a recombinant DNMT enzyme in a cell-free system.

Materials:

-

Recombinant human DNMT1 enzyme

-

Substrate DNA (e.g., a PCR fragment containing CpG sites)[6]

-

S-adenosyl-L-[methyl-³H]methionine (radiolabeled methyl donor)

-

RG108

-

Reaction buffer

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, substrate DNA, and recombinant DNMT1 enzyme.

-

Add varying concentrations of RG108 or a vehicle control to the reaction mixtures.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).[6]

-

Stop the reaction and spot the mixture onto DEAE-filter papers.

-

Wash the filter papers to remove unincorporated radiolabeled SAM.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each RG108 concentration and determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic effects of RG108 on cultured cells.

Materials:

-

Cancer cell lines (e.g., HCT116, LNCaP)

-

Cell culture medium and supplements

-

RG108

-

Trypan blue solution or a commercial viability assay kit (e.g., MTT, WST-1)

-

96-well plates

-

Hemocytometer or plate reader

Protocol (using Trypan Blue):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of RG108 concentrations (e.g., 1-100 µM) and a vehicle control.[1]

-

Incubate the cells for a specified duration (e.g., 5 days).[1]

-

At the end of the incubation period, detach the cells using trypsin.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells for each treatment condition.

Methylation-Specific PCR (MSP)

MSP is used to determine the methylation status of specific gene promoters.

Materials:

-

Genomic DNA extracted from RG108-treated and control cells

-

Bisulfite conversion kit

-

Primers specific for the methylated and unmethylated sequences of the target gene promoter (e.g., p16, GSTP1)

-

PCR reagents

-

Agarose gel electrophoresis system

Protocol:

-

Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Perform two separate PCR reactions for each bisulfite-converted DNA sample: one with primers specific for the methylated sequence and one with primers for the unmethylated sequence.

-

Amplify the DNA using a standard PCR protocol.

-

Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates a lack of methylation.

Bisulfite Sequencing

This technique provides a detailed, base-resolution analysis of the methylation pattern within a specific genomic region.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit

-

PCR primers flanking the region of interest

-

TA cloning vector and competent E. coli (for cloning-based sequencing) or next-generation sequencing platform

-

Sanger or next-generation sequencing reagents

Protocol:

-

Perform bisulfite conversion of the genomic DNA.

-

Amplify the target region using PCR with primers that do not contain CpG sites.

-

Purify the PCR product.

-

For traditional sequencing, ligate the PCR product into a TA cloning vector, transform E. coli, and sequence the inserts from multiple individual clones. For next-generation sequencing, prepare a library from the PCR product and sequence on a suitable platform.

-

Align the obtained sequences to the in silico converted reference sequence to determine the methylation status of each CpG site.

Visualizations

Signaling Pathway

The following diagram illustrates the epigenetic signaling pathway influenced by RG108, leading to the reactivation of tumor suppressor genes.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a DNMT inhibitor like RG108.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-senescence effects of DNA methyltransferase inhibitor RG108 in human bone marrow mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Methylation Inhibition Reversibly Impairs the Long-Term Context Memory Maintenance in Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing treatment of DNA methyltransferase inhibitor RG108 on porcine fibroblasts for somatic cell nuclear transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA Methyltransferase by RG108 Promotes Pluripotency-Related Character of Porcine Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbiotech.com [ijbiotech.com]

The Core Mechanism of RG108: An In-depth Technical Guide to its Effect on DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG108, also known as N-Phthalyl-L-tryptophan, is a non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1][2] Unlike nucleoside analogs such as 5-azacytidine, RG108 does not require incorporation into the DNA to exert its inhibitory effect. Instead, it is thought to directly block the active site of DNMT enzymes, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine residues within CpG dinucleotides.[3][4] This mode of action leads to the passive demethylation of DNA during replication and the subsequent reactivation of epigenetically silenced genes, including critical tumor suppressor genes.[2][5] Its specificity and low cytotoxicity at effective concentrations have made RG108 a valuable tool in epigenetic research and a potential candidate for therapeutic development.[1][6]

Quantitative Effects of RG108 on DNA Methylation and Gene Expression

The following tables summarize the quantitative data from various studies investigating the impact of RG108 on global DNA methylation, DNMT activity, and the expression of key genes.

Table 1: Effect of RG108 on Global DNA Methylation and DNMT Activity

| Cell Type/Organism | RG108 Concentration | Treatment Duration | Effect on Global DNA Methylation | Effect on DNMT Activity | Reference |

| Human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) | 50 µM | 3 days | 42% loss | 75% decrease | [Assis et al., 2018] |

| Buffalo Adult Fibroblasts | 20 µM | 72 hours | Significant decrease (Relative intensity of 0.94 ± 0.03 vs. 1.0 ± 0.02 in control) | - | [Sun et al., 2016] |

| Buffalo Adult Fibroblasts | 100 µM | 72 hours | Significant decrease (Relative intensity of 0.92 ± 0.05 vs. 1.0 ± 0.02 in control) | - | [Sun et al., 2016] |

| Porcine Fetal Fibroblasts | 5 µM | 72 hours | Time-dependent decrease | - | [Ledwina et al., 2019] |

| Porcine Fetal Fibroblasts | 50 µM | 72 hours | Time-dependent decrease | - | [Ledwina et al., 2019] |

Table 2: Effect of RG108 on Gene-Specific Demethylation and Re-expression

| Cell Type | Gene | RG108 Concentration | Treatment Duration | Promoter Demethylation | Gene Re-expression | Reference |

| HCT116 (Colon Cancer) | p16Ink4a | 10 µM | Not specified | Yes (qualitative) | Yes (qualitative) | [Brueckner et al., 2005] |

| HCT116 (Colon Cancer) | SFRP1 | 10 µM | Not specified | Yes (qualitative) | Yes (qualitative) | [Brueckner et al., 2005] |

| HCT116 (Colon Cancer) | TIMP-3 | 10 µM | Not specified | Yes (qualitative) | Yes (qualitative) | [Brueckner et al., 2005] |

| LNCaP (Prostate Cancer) | GSTP1 | Chronic treatment | Not specified | Significant decrease | Yes | [Henrique et al., 2007] |

| LNCaP (Prostate Cancer) | APC | Chronic treatment | Not specified | Significant decrease | Yes | [Henrique et al., 2007] |

| LNCaP (Prostate Cancer) | RAR-β2 | Chronic treatment | Not specified | Significant decrease | No | [Henrique et al., 2007] |

| Human Adipose Tissue-derived Stem Cells (hADSCs) | OCT4 | 5 µM | 4 days | Inferred | 28.6-fold increase (P=0.012) | [Gholami et al., 2021] |

| Human Adipose Tissue-derived Stem Cells (hADSCs) | SOX2 | 5 µM | 4 days | Inferred | 2.7-fold increase (P<0.001) | [Gholami et al., 2021] |

| Human Adipose Tissue-derived Stem Cells (hADSCs) | NANOG | 5 µM | 4 days | Inferred | 14.7-fold increase (P=0.009) | [Gholami et al., 2021] |

| Human Adipose Tissue-derived Stem Cells (hADSCs) | KLF4 | 5 µM | 4 days | Inferred | 2.2-fold increase (P<0.001) | [Gholami et al., 2021] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.

Protocol 1: Cell Culture and RG108 Treatment

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture in standard growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

RG108 Preparation: Prepare a stock solution of RG108 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control using the same concentration of DMSO should be included in all experiments.

-

Treatment: After allowing the cells to adhere and reach a certain confluency (e.g., 50-70%), replace the existing medium with the RG108-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the specified duration (e.g., 24 hours, 48 hours, 72 hours, or longer for chronic treatments). The medium can be replaced with fresh RG108-containing medium every 24-48 hours if required for longer experiments.

-

Harvesting: Following the treatment period, harvest the cells for downstream analysis. For DNA analysis, cells can be trypsinized, washed with PBS, and pelleted. For RNA analysis, cells can be directly lysed in the culture dish using a suitable lysis buffer.

Protocol 2: Global DNA Methylation Assay (ELISA-based)

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from RG108-treated and control cells using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accurate input for the assay.

-

ELISA Assay: Utilize a global DNA methylation quantification kit (e.g., MethylFlash™ Global DNA Methylation (5-mC) ELISA Easy Kit).

-

Bind a specific amount of DNA (e.g., 100 ng) to the assay wells.

-

Add capture and detection antibodies specific for 5-methylcytosine (5-mC).

-

Add a developing solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with control DNA provided in the kit.

Protocol 3: Gene-Specific Methylation Analysis (Bisulfite Sequencing)

-

Bisulfite Conversion: Treat genomic DNA (typically 500 ng to 1 µg) with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit). This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the promoter region of the gene of interest from the bisulfite-converted DNA using primers specifically designed to anneal to the converted sequence. Nested PCR is often employed to increase the specificity and yield of the desired product.

-

Cloning and Sequencing:

-

Ligate the PCR products into a cloning vector (e.g., pGEM-T Easy Vector).

-

Transform the ligated vectors into competent E. coli cells.

-

Select individual bacterial colonies and isolate the plasmid DNA.

-

Sequence the inserted DNA from multiple clones (typically 8-10) for each experimental condition to determine the methylation status of individual CpG sites.

-

-

Data Analysis: Align the obtained sequences and quantify the percentage of methylated cytosines for each CpG site in the amplified region.

Protocol 4: Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Isolate total RNA from RG108-treated and control cells using a suitable method (e.g., TRIzol reagent or a commercial RNA isolation kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA (typically 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a fluorescent dye such as SYBR Green for detection.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in RG108-treated samples compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by RG108 and a typical experimental workflow.

Caption: A typical experimental workflow for studying the effects of RG108.

References

- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA Methyltransferase Inhibition by RG108 Improves Stemness and Multipotential Differentiation of Human Adipose Tissue-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RG 108, non-nucleoside DNA methyltransferase inhibitor (DNMT) (CAS 48208-26-0) | Abcam [abcam.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

The Non-Nucleoside DNMT Inhibitor RG108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG108, also known as N-Phthalyl-L-tryptophan, is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs).[1][2][3] Its unique mechanism of action, which involves the direct blocking of the DNMT active site without incorporation into the DNA, distinguishes it from nucleoside analogue inhibitors.[1][4][5] This property contributes to its low cytotoxicity, making it a valuable tool for epigenetic research and a potential candidate for therapeutic development.[4][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of RG108, with a focus on its mechanism of action, experimental applications, and its influence on key cellular signaling pathways.

Chemical Structure and Properties

RG108 is a synthetic compound with the chemical formula C₁₉H₁₄N₂O₄ and a molecular weight of 334.3 g/mol .[2] Its structure features a phthalimide group attached to the amino group of L-tryptophan.

Table 1: Physicochemical Properties of RG108

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | [7] |

| Synonyms | N-Phthalyl-L-tryptophan | [1][7] |

| CAS Number | 48208-26-0 | [2] |

| Molecular Formula | C₁₉H₁₄N₂O₄ | [2] |

| Molecular Weight | 334.3 Da | [2] |

| Purity | ≥98% | |

| Appearance | Crystalline solid | [7] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml | [7] |

| Storage | Store at -20°C for long-term | [2] |

Mechanism of Action: DNMT Inhibition

RG108 functions as a potent, non-competitive inhibitor of DNA methyltransferases, with a reported IC₅₀ of 115 nM in cell-free assays.[1][7][8] Unlike nucleoside analogs such as 5-azacytidine, RG108 does not require incorporation into the DNA to exert its inhibitory effect. Instead, it directly binds to the active site of DNMTs, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to cytosine residues in DNA.[1][4][5] This reversible inhibition of DNMT activity leads to passive demethylation of the genome during DNA replication.

The primary target of RG108 is DNMT1, the maintenance methyltransferase, although it can also inhibit de novo methyltransferases.[1] By preventing the methylation of newly synthesized DNA strands, RG108 leads to the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1][2][3]

Quantitative Data Summary

Table 2: Biological Activity and Efficacy of RG108

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (DNMT Inhibition) | Cell-free assay | 115 nM | [1][7][8] |

| IC₅₀ (Cell Proliferation) | Eca-109 (Esophageal Cancer) | 70 µM | [9] |

| IC₅₀ (Cell Proliferation) | TE-1 (Esophageal Cancer) | 75 µM | [9] |

| Effective Concentration (Genomic Demethylation) | Human cell lines | 10 µM | [7] |

| In Vivo Dosage (Mouse Model) | Esophageal Cancer Xenograft | 50 mg/kg | [2] |

| In Vivo Dosage (Mouse Model) | Noise-Induced Hearing Loss | 1 mg/kg and 10 mg/kg (intraperitoneal) | [1] |

Experimental Protocols

In Vitro DNA Methyltransferase (DNMT) Activity Assay

This protocol is a generalized procedure for assessing the inhibitory effect of RG108 on DNMT activity in a cell-free system.

Materials:

-

Recombinant DNMT1 enzyme

-

S-adenosyl-L-[methyl-³H]methionine

-

DNA substrate (e.g., poly(dI-dC) or a specific CpG-containing oligonucleotide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

-

RG108 stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DNA substrate, and recombinant DNMT1 enzyme.

-

Add varying concentrations of RG108 or vehicle (DMSO) to the reaction mixture.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by placing the tubes on ice and adding a stop solution (e.g., 2 M NaCl, 0.5 M EDTA).

-

Spot the reaction mixture onto DEAE-filter-mats and wash three times with 0.2 M ammonium bicarbonate to remove unincorporated [³H]SAM.

-

Wash the filter-mats with ethanol and allow them to dry.

-

Place the filter-mats in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]methyl groups is proportional to the DNMT activity.

-

Calculate the percentage of inhibition for each RG108 concentration relative to the vehicle control to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the effect of RG108 on the viability of cultured cells.[1][2][4]

Materials:

-

Cells of interest cultured in a 96-well plate

-

RG108 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of RG108 or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by RG108 using flow cytometry.[5][10][11]

Materials:

-

Cells treated with RG108 or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Signaling Pathways Modulated by RG108

Apoptosis Induction via the Bcl-2 Pathway

RG108 has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the Bcl-2 family.[2] Specifically, treatment with RG108 can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Modulation of the TGF-β Signaling Pathway

In the context of esophageal cancer, RG108, when used in combination with ionizing radiation, has been observed to alter the expression of multiple genes within the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][10] The TGF-β pathway is a critical regulator of cell growth, differentiation, and apoptosis. While the precise mechanism of RG108's influence on this pathway is still under investigation, its ability to modulate gene expression through DNA demethylation likely plays a key role.

Conclusion

RG108 stands as a significant tool in the field of epigenetics, offering a specific and low-toxicity method for inhibiting DNA methylation. Its ability to reactivate silenced genes has profound implications for cancer research, regenerative medicine, and the study of various other diseases with an epigenetic basis. The experimental protocols and pathway analyses provided in this guide offer a foundation for researchers to explore the multifaceted effects of RG108 in their own work. Further investigation into the full range of signaling pathways modulated by RG108 will undoubtedly uncover new therapeutic opportunities.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. epigentek.com [epigentek.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. google.com [google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

- 11. mdpi.com [mdpi.com]

RG108: An In-depth Technical Guide to a Key Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG108, also known by its chemical name N-Phthalyl-L-tryptophan, is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). By specifically blocking the active site of these enzymes, RG108 offers a potent tool for reversing epigenetic silencing of genes implicated in a wide array of cellular processes and diseases. Its demonstrated ability to reactivate tumor suppressor genes, enhance cellular reprogramming, and modulate gene expression without significant cytotoxicity has positioned it as a valuable compound in both basic and translational epigenetic research. This guide provides a comprehensive overview of RG108, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.

Core Concepts: Mechanism of Action and Chemical Properties

RG108 is a non-nucleoside analog that was specifically designed to inhibit the activity of DNA methyltransferases.[1] Unlike nucleoside analogs such as 5-azacytidine, which require incorporation into the DNA to exert their effect and can exhibit higher toxicity, RG108 directly binds to the active site of DNMTs, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine residues in DNA.[1][2] This direct, competitive inhibition leads to a passive demethylation of the genome as cells divide and the methylation patterns are not maintained.

Chemical Properties:

| Property | Value |

| Chemical Name | N-Phthalyl-L-tryptophan |

| Synonyms | RG-108 |

| CAS Number | 48208-26-0 |

| Molecular Formula | C₁₉H₁₄N₂O₄ |

| Molecular Weight | 334.33 g/mol |

Quantitative Data on RG108 Efficacy

The efficacy of RG108 has been quantified across various experimental models. The following tables summarize key quantitative findings.

Table 2.1: Inhibitory Concentration (IC50) of RG108

| Target/Cell Line | IC50 Value | Reference |

| DNA Methyltransferase (DNMT) | 115 nM | [3] |

| Eca-109 (Esophageal Cancer) | 70 µM | [1] |

| TE-1 (Esophageal Cancer) | 75 µM | [1] |

Table 2.2: Effects of RG108 on DNA Methylation and DNMTs

| Cell Type | RG108 Concentration | Treatment Duration | Effect | Reference |

| Human Prostate Cancer Cells (LNCaP, 22Rv1) | Not specified | Chronic | Decreased DNMT activity and DNMT1 expression | [2] |

| Human Adipose-Derived Stem Cells (hADSCs) | 5 µM | 4 days | Decreased overall DNA methylation | [4] |

Table 2.3: RG108-Induced Changes in Gene Expression

| Cell Type | RG108 Concentration | Treatment Duration | Gene(s) Affected | Fold Change/Effect | Reference |

| Human Adipose-Derived Stem Cells (hADSCs) | 5 µM | 4 days | OCT4, SOX2, NANOG, KLF4 | Upregulation | [4] |

| Human Prostate Cancer Cells (LNCaP, 22Rv1) | Not specified | Chronic | GSTP1, APC | mRNA re-expression | [2] |

| Porcine Fetal Fibroblasts (in SCNT embryos) | Not specified | Not specified | H3K4 methyltransferases | >2-fold higher expression | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving RG108.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of RG108 on cell viability and to determine its IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

RG108 Treatment: Prepare a series of RG108 dilutions in culture medium. Remove the medium from the wells and add 100 µL of the respective RG108 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest RG108 treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of RG108 concentration and fitting a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of target genes following RG108 treatment.

-

Cell Treatment and RNA Extraction: Treat cells with RG108 at the desired concentration and for the appropriate duration. Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or RNeasy).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard three-step or two-step cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression fold change using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the protein levels of target genes after RG108 treatment.

-

Cell Lysis and Protein Quantification: Treat cells with RG108, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Signaling Pathways and Cellular Processes Modulated by RG108

RG108's primary effect of DNMT inhibition triggers a cascade of downstream events, significantly impacting cellular signaling and function.

Mechanism of DNMT Inhibition and Downstream Effects

The core mechanism of RG108 involves the direct inhibition of DNMTs, leading to a reduction in DNA methylation and the reactivation of silenced genes. This process can be visualized as a direct pathway from RG108 to altered gene expression.

Caption: Mechanism of RG108 action leading to altered cellular processes.

Induction of Apoptosis

Several studies have demonstrated that RG108 can induce apoptosis in cancer cells, a critical process for eliminating malignant cells. The reactivation of tumor suppressor genes, which are often silenced by hypermethylation in cancer, can trigger apoptotic pathways.

Caption: RG108-induced apoptosis signaling cascade.

Off-Target Effects and Toxicity

A significant advantage of RG108 over nucleoside DNMT inhibitors is its reported low cytotoxicity at effective concentrations.[1][5] Studies have shown that RG108 can inhibit DNA methylation and reactivate silenced genes without causing significant cell death in normal cells. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, though extensive profiling of RG108's off-target interactions is not widely published.

Conclusion and Future Directions

RG108 remains a cornerstone tool in epigenetic research, offering a specific and low-toxicity method for studying the role of DNA methylation in health and disease. Its utility in cancer research, regenerative medicine, and developmental biology continues to be explored. Future research will likely focus on elucidating its full range of off-target effects, its potential for combination therapies with other epigenetic modifiers or conventional cancer treatments, and the development of derivatives with enhanced potency and specificity. While no clinical trials for RG108 are currently active, its foundational role in demonstrating the therapeutic potential of non-nucleoside DNMT inhibitors has paved the way for the development of next-generation epigenetic drugs.

References

- 1. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RG108 in Gene Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG108 is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). It has garnered significant attention in the field of epigenetics for its ability to reactivate genes silenced by DNA hypermethylation, a common hallmark of cancer and other diseases. This technical guide provides an in-depth overview of the core mechanisms of RG108, its impact on gene reactivation, quantitative data from key studies, detailed experimental protocols for its evaluation, and visualizations of the associated signaling pathways.

Core Mechanism of Action

RG108 functions as a direct inhibitor of DNMTs, the enzymes responsible for establishing and maintaining DNA methylation patterns. Unlike nucleoside analogs that require incorporation into the DNA and can cause cytotoxicity, RG108 is a non-covalent inhibitor that blocks the active site of DNMTs.[1][2] This direct inhibition prevents the transfer of methyl groups to cytosine residues in CpG dinucleotides within gene promoter regions. The consequence of this enzymatic blockade is the passive demethylation of DNA during subsequent rounds of cell division. As the methylation marks are lost, the chromatin structure becomes more accessible to transcription factors, leading to the re-expression of previously silenced genes.[1][3]

Quantitative Data on RG108 Efficacy

The following tables summarize key quantitative data from various studies investigating the efficacy of RG108.

Table 1: Inhibitory Concentration (IC50) of RG108

| Target/Effect | Cell Line/System | IC50 Value | Reference |

| DNMT Inhibition | In vitro | 115 nM | [2] |

| Cell Growth Inhibition | Eca-109 (Esophageal Cancer) | 70 µM | [4] |

| Cell Growth Inhibition | TE-1 (Esophageal Cancer) | 75 µM | [4] |

Table 2: Effects of RG108 on DNMT Activity and Global Methylation

| Parameter | Cell Line | RG108 Concentration | % Change | Reference |

| DNMT Activity | hBMSCs | 50 µM | 75% decrease | [5] |

| Global DNA Methylation | hBMSCs | 50 µM | 42% decrease | [5] |

| Genomic DNA Demethylation | HCT116 | 10 µM (5 days) | 20% decrease | [1] |

| Genomic DNA Demethylation | HCT116 | 10 µM (15 days) | 30% decrease | [1] |

| Genomic DNA Demethylation | NALM-6 | 10 µM (5 days) | 10% decrease | [1] |

| Genomic DNA Demethylation | NALM-6 | 10 µM (15 days) | 30% decrease | [1] |

Table 3: Gene Reactivation Mediated by RG108

| Gene(s) | Cell Line | RG108 Concentration | Effect | Reference |

| p16Ink4a, SFRP1, TIMP-3 | HCT116 | 10 µM | Demethylation and reactivation | [3] |

| NANOG, OCT4, SOX2, KLF4 | Adipose-Derived Stem Cells | 5 µM | Upregulation of expression | |

| GSTP1, APC | Prostate Cancer Cells | Not specified | Promoter demethylation and mRNA re-expression | |

| NANOG, OCT4 | hBMSCs | 50 µM | Upregulation of expression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of RG108.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of RG108 on cell proliferation and viability.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10³ cells/well and incubate for 24 hours.

-

RG108 Treatment: Treat cells with a range of RG108 concentrations and/or in combination with other treatments (e.g., irradiation).

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ environment.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Methylation-Specific PCR (MSP)

MSP is used to qualitatively assess the methylation status of specific gene promoters.[3]

-

DNA Extraction and Bisulfite Conversion: Extract genomic DNA from control and RG108-treated cells. Perform bisulfite conversion of the DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Perform two separate PCR reactions for each sample using two sets of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence.

-

Representative Primer Design (for a hypothetical gene):

-

Unmethylated Forward: 5'-GTGATTGTGTTTGTTGTTTTGT-3'

-

Unmethylated Reverse: 5'-CCAAACCCATCTCAAAACCAA-3'

-

Methylated Forward: 5'-TCGTTGCGTTCGTTGTTTTCGC-3'

-

Methylated Reverse: 5'-GAAACCGATCTCGAAACCGA-3'

-

-

-

Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.

Bisulfite Sequencing

This method provides a quantitative, base-resolution analysis of DNA methylation.[1]

-

DNA Extraction and Bisulfite Conversion: As described for MSP.

-

PCR Amplification of Target Region: Amplify the promoter region of interest from the bisulfite-converted DNA using primers that do not contain CpG sites.

-

TIMP-3 Promoter Primers (as an example):

-

Forward: 5'-TTTGTTTTTTTAGTTTTTGTTTTTT-3'

-

Reverse: 5'-AATCCCCCAAACTCCAACTAC-3'

-

-

-

Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones to determine the methylation status of each CpG site.

Quantitative Reverse Transcription PCR (RT-qPCR)

RT-qPCR is used to quantify the expression levels of genes reactivated by RG108.[5]

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from control and RG108-treated cells and reverse transcribe it into cDNA.

-

qPCR Reaction: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the gene of interest and a reference gene (e.g., β-actin) for normalization.

-

Representative RT-qPCR Program:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

Signaling Pathways and Experimental Workflows

Core Mechanism of RG108 in Gene Reactivation

Caption: Core mechanism of RG108-mediated gene reactivation.

Reactivation of SFRP1 and Inhibition of the Wnt Signaling Pathway

Caption: RG108 reactivates SFRP1, an inhibitor of the Wnt pathway.

Experimental Workflow for Assessing RG108 Effects

Caption: General experimental workflow for studying RG108.

Conclusion

RG108 serves as a valuable research tool and a lead compound for the development of epigenetic therapies. Its non-nucleoside nature and specific mechanism of action make it a cleaner tool for studying the effects of DNA demethylation compared to cytotoxic nucleoside analogs. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the role of RG108 in gene reactivation and its potential therapeutic applications. Further research into the long-term effects and potential off-target impacts of RG108 will be crucial for its translation into clinical settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]

RG108: A Deep Dive into Its Impact on Tumor Suppressor Gene Reactivation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RG108 is a pioneering non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). Its unique mechanism of action, which involves blocking the enzyme's active site without causing covalent trapping, has positioned it as a significant tool in epigenetic research and a potential therapeutic agent in oncology. This technical guide provides an in-depth analysis of RG108, focusing on its impact on the reactivation of tumor suppressor genes. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize relevant biological pathways and experimental workflows.

Introduction: The Role of DNA Methylation in Cancer

DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression. In mammals, this process primarily involves the addition of a methyl group to the 5-position of the cytosine pyrimidine ring, predominantly within CpG dinucleotides. This reaction is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).

In a healthy cellular state, DNA methylation patterns are meticulously maintained, contributing to genomic stability and the silencing of transposable elements. However, in various cancers, these patterns are profoundly disrupted. A hallmark of many tumors is global hypomethylation accompanied by localized hypermethylation of CpG islands within the promoter regions of tumor suppressor genes. This hypermethylation leads to the transcriptional silencing of these critical genes, thereby disabling the cell's natural defenses against uncontrolled proliferation and promoting tumorigenesis.

The reversibility of epigenetic modifications like DNA methylation has opened up new avenues for cancer therapy. The development of DNMT inhibitors aims to reverse the aberrant hypermethylation of tumor suppressor genes, restore their expression, and consequently inhibit cancer cell growth.

RG108: A Novel Non-Nucleoside DNMT Inhibitor

RG108, with the chemical name N-Phthalyl-L-tryptophan, is a small molecule that was identified through rational drug design as a non-nucleoside inhibitor of DNMTs. Unlike nucleoside analogs such as 5-azacytidine and decitabine, which are incorporated into DNA and form covalent adducts with DNMTs, RG108 acts through a distinct, non-covalent mechanism.

Mechanism of Action

RG108 functions by directly binding to the active site of DNMT enzymes. This binding physically obstructs the entry of the natural substrate, S-adenosylmethionine (SAM), the methyl group donor, thereby preventing the transfer of a methyl group to the cytosine base. This non-covalent, competitive inhibition mechanism is a key feature of RG108, contributing to its lower toxicity profile compared to nucleoside-based inhibitors. A significant advantage of RG108 is its selectivity; it has been shown to cause demethylation and reactivation of tumor suppressor genes without significantly affecting the methylation of repetitive centromeric satellite sequences, which is crucial for maintaining chromosomal stability.[1][2][3]

Quantitative Data on RG108's Efficacy

The efficacy of RG108 has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of RG108 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| HCT116 | Colon Cancer | Cell Proliferation | - | Concentration-dependent inhibition | [1] |

| Eca-109 | Esophageal Cancer | MTT Assay | IC50 | 70 µM | [3] |

| TE-1 | Esophageal Cancer | MTT Assay | IC50 | 75 µM | [3] |

| LNCaP | Prostate Cancer | Cell Viability | - | Significant dose and time-dependent growth inhibition | [4] |

| 22Rv1 | Prostate Cancer | Cell Viability | - | Significant dose and time-dependent growth inhibition | [4] |

| DU145 | Prostate Cancer | Cell Viability | - | Significant dose and time-dependent growth inhibition | [4] |

| PC-3 | Prostate Cancer | Cell Viability | - | No significant effect on proliferation | [4] |

| - | Cell-Free Assay | In vitro methylation | IC50 | 115 nM | [4] |

Table 2: Reactivation of Tumor Suppressor Genes by RG108

| Gene | Cancer Type | Cell Line | Method | Result | Citation |

| p16Ink4a | Colon Cancer | HCT116 | RT-PCR | Reactivation of expression at 10 µM | [1] |

| SFRP1 | Colon Cancer | HCT116 | RT-PCR | Reactivation of expression at 10 µM | [1] |

| TIMP-3 | Colon Cancer | HCT116 | RT-PCR, Bisulfite Sequencing | Reactivation of expression and promoter demethylation at 10 µM | [1] |

| GSTP1 | Prostate Cancer | LNCaP, 22Rv1 | qMSP, RT-PCR | Decreased promoter hypermethylation and mRNA re-expression | [4] |

| APC | Prostate Cancer | LNCaP, 22Rv1 | qMSP, RT-PCR | Decreased promoter hypermethylation and mRNA re-expression | [4] |

| RAR-β2 | Prostate Cancer | LNCaP, 22Rv1 | qMSP | Decreased promoter hypermethylation | [4] |

Table 3: In Vivo Efficacy of RG108

| Cancer Type | Model | Treatment | Endpoint | Result | Citation |

| Esophageal Cancer | Eca-109 Xenograft | RG108 + Ionizing Radiation (IR) | Tumor Volume | 57% reduction compared to control | [3] |

Signaling Pathways Modulated by RG108

RG108's ability to reactivate tumor suppressor genes has profound effects on various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

The p16INK4a/Rb Pathway

The p16INK4a gene is a critical tumor suppressor that functions as a cyclin-dependent kinase (CDK) inhibitor. By inhibiting CDK4 and CDK6, p16INK4a prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition of the cell cycle. In many cancers, the p16INK4a promoter is hypermethylated, leading to its silencing and uncontrolled cell proliferation. RG108 has been shown to demethylate the p16INK4a promoter, restoring its expression and reactivating this critical cell cycle checkpoint.[1]

Caption: The p16INK4a/Rb pathway and the inhibitory effect of RG108.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a complex pathway that can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In the context of some cancers, components of the TGF-β pathway can be silenced by methylation. For instance, Secreted Frizzled-Related Protein 1 (SFRP1), a negative regulator of the Wnt signaling pathway which can be influenced by TGF-β signaling, is often silenced in colorectal cancer. Studies have shown that RG108 can reactivate SFRP1 expression.[1] Furthermore, in esophageal cancer, RG108 in combination with radiation has been shown to alter the expression of genes involved in the TGF-β signaling pathway.[3]

Caption: RG108's influence on the TGF-β signaling pathway via SFRP1 reactivation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of RG108.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of RG108 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, LNCaP)

-

Complete cell culture medium

-

RG108 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of RG108 in complete medium.

-

Remove the medium from the wells and add 100 µL of the RG108 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

DNA Methylation Analysis (Methylation-Specific PCR - MSP)

This protocol is used to determine the methylation status of specific CpG islands in the promoter regions of tumor suppressor genes.

Materials:

-

Genomic DNA extracted from RG108-treated and untreated cells

-

Bisulfite conversion kit

-

Primers specific for methylated and unmethylated sequences of the target gene

-

PCR master mix

-

Agarose gel and electrophoresis equipment

Procedure:

-

Treat cells with the desired concentration of RG108 for a specific duration.

-

Extract genomic DNA from both treated and untreated cells.

-

Perform bisulfite conversion of the genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Perform two separate PCR reactions for each DNA sample using:

-

A primer set that specifically recognizes the methylated sequence.

-

A primer set that specifically recognizes the unmethylated sequence.

-

-

The PCR cycling conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

-

Analyze the PCR products by agarose gel electrophoresis.

-

The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.

Gene Expression Analysis (Quantitative Reverse Transcription PCR - qRT-PCR)

This protocol is used to quantify the changes in mRNA expression levels of tumor suppressor genes following RG108 treatment.

Materials:

-

Total RNA extracted from RG108-treated and untreated cells

-

Reverse transcription kit

-

Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR master mix (containing SYBR Green or a fluorescent probe)

-

Real-time PCR instrument

Procedure:

-

Treat cells with various concentrations of RG108.

-

Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target gene and the housekeeping gene for each sample, as well as no-template controls.

-

Perform the qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression in RG108-treated samples relative to the untreated control, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the impact of RG108 on a specific tumor suppressor gene.

Caption: A typical experimental workflow for studying RG108's effects.

Conclusion and Future Directions

RG108 has emerged as a valuable research tool and a promising lead compound in the field of epigenetics and cancer therapy. Its non-nucleoside, non-covalent inhibitory mechanism offers a favorable safety profile compared to traditional DNMT inhibitors. The ability of RG108 to specifically reactivate tumor suppressor genes without inducing widespread genomic instability underscores its potential as a targeted therapeutic agent.

The data presented in this guide highlight RG108's efficacy in inhibiting the growth of various cancer cell lines and reactivating key tumor suppressor genes. The detailed experimental protocols provide a foundation for researchers to further investigate its mechanisms and therapeutic applications.

Future research should focus on:

-

In vivo efficacy and safety: More extensive preclinical studies in various animal models are needed to fully evaluate the therapeutic potential and long-term safety of RG108.

-

Combination therapies: Investigating the synergistic effects of RG108 with other anticancer agents, such as chemotherapy, radiation therapy, and immunotherapy, could lead to more effective treatment strategies.

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to RG108 treatment will be crucial for its clinical translation.

-

Delivery systems: Exploring novel drug delivery systems to enhance the targeted delivery of RG108 to tumor tissues could improve its efficacy and reduce potential off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of early growth response 2 expression by secreted frizzled related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

RG108: A Technical Guide to its Application in Cellular Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular reprogramming, the process of converting somatic cells into a pluripotent state, holds immense promise for regenerative medicine and disease modeling. A key epigenetic barrier to this process is DNA methylation, which silences pluripotency-associated genes. RG108, a non-nucleoside small molecule, has emerged as a potent inhibitor of DNA methyltransferases (DNMTs), facilitating the reactivation of these critical genes. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing RG108 in cellular reprogramming studies. It consolidates quantitative data on its efficacy, details experimental protocols for its application, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Reawakening Pluripotency through Demethylation

RG108 functions as a direct inhibitor of DNA methyltransferases, with a reported IC₅₀ of 115 nM.[1] Unlike nucleoside analogs, RG108 is non-toxic and acts by binding to the active site of DNMT enzymes, thereby preventing the transfer of methyl groups to cytosine residues in DNA.[1] This inhibition leads to a global reduction in DNA methylation, with a significant impact on the promoter regions of key pluripotency-associated transcription factors.

Studies have demonstrated that treatment of various somatic and mesenchymal stem cells with RG108 leads to the demethylation and subsequent upregulation of core pluripotency genes, including Oct4, Sox2, Nanog, and Klf4.[2][3][4] This epigenetic remodeling is a crucial step in erasing the somatic cell identity and reactivating the embryonic gene expression program necessary for pluripotency.

Quantitative Impact of RG108 on Cellular Reprogramming

The application of RG108 in cellular reprogramming protocols has shown significant quantitative improvements in both gene expression and the efficiency of induced pluripotent stem cell (iPSC) generation.

Upregulation of Pluripotency Gene Expression

Treatment with RG108 has been shown to dramatically increase the transcript levels of key pluripotency genes. The following table summarizes the fold-change in gene expression observed in various studies.